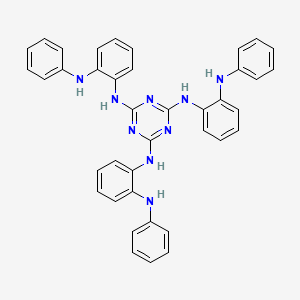
N~2~,N~4~,N~6~-Tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~,N~6~-Tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of three anilinophenyl groups attached to the triazine core, making it a highly substituted and potentially multifunctional molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with aniline under basic conditions.
Substitution Reactions: The anilinophenyl groups are introduced through nucleophilic substitution reactions, where aniline derivatives react with the triazine core.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~,N~6~-Tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of N2,N~4~,N~6~-Tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine: A triazine derivative used in the production of plastics and resins.
Cyanuric Acid: Another triazine compound used in swimming pool maintenance and as a precursor for herbicides.
Atrazine: A widely used herbicide belonging to the triazine class.
Uniqueness
N~2~,N~4~,N~6~-Tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its highly substituted structure, which imparts specific chemical and biological properties. Its multifunctional nature makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
95385-91-4 |
|---|---|
Molekularformel |
C39H33N9 |
Molekulargewicht |
627.7 g/mol |
IUPAC-Name |
2-N,4-N,6-N-tris(2-anilinophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C39H33N9/c1-4-16-28(17-5-1)40-31-22-10-13-25-34(31)43-37-46-38(44-35-26-14-11-23-32(35)41-29-18-6-2-7-19-29)48-39(47-37)45-36-27-15-12-24-33(36)42-30-20-8-3-9-21-30/h1-27,40-42H,(H3,43,44,45,46,47,48) |
InChI-Schlüssel |
DHUNVBINWKFBST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2NC3=NC(=NC(=N3)NC4=CC=CC=C4NC5=CC=CC=C5)NC6=CC=CC=C6NC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


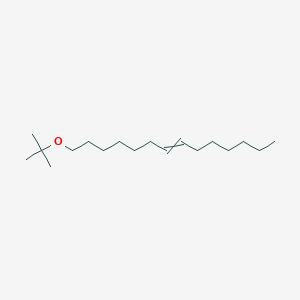




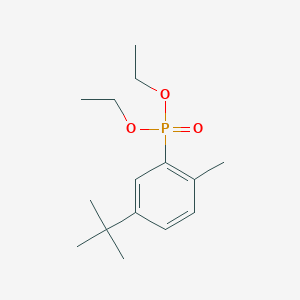

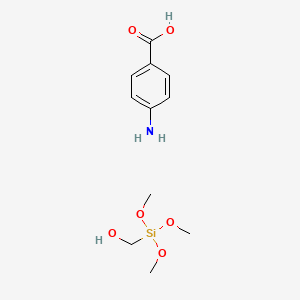

![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
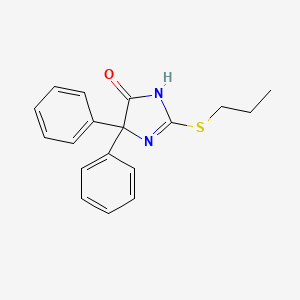
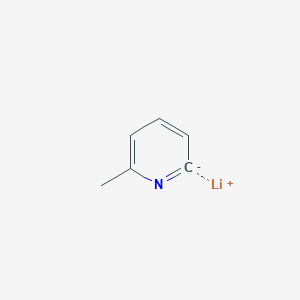
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

